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4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis Pathways for 4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Executive Summary The bis-heterocyclic compound 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol represents a privileged scaffold in modern medicinal chemistry. Combining the electron-rich 1,3-thiazole ring with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bis-heterocyclic compound 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol represents a privileged scaffold in modern medicinal chemistry. Combining the electron-rich 1,3-thiazole ring with the hydrogen-bonding capacity of a 1,2,4-triazole-3-thiol core, this molecular architecture is frequently leveraged in the development of potent antimicrobial, antifungal, and enzyme-inhibitory agents [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recipes. Here, we dissect the causality behind each synthetic transformation, establishing a robust, self-validating four-step synthetic pathway. By understanding the mechanistic imperatives—such as electrophilic activation, nucleophilic α -effects, and pH-dependent cyclization—researchers can achieve high-purity yields suitable for advanced drug development pipelines.

Retrosynthetic Analysis & Pathway Causality

The construction of the 1,2,4-triazole-3-thiol core relies on the well-established intramolecular cyclization of a thiosemicarbazide precursor [2]. To achieve the specific substitution pattern—a methyl group at the N4 position and a 1,3-thiazol-4-yl group at the C5 position—the thiosemicarbazide must be assembled via the nucleophilic addition of 1,3-thiazole-4-carbohydrazide to methyl isothiocyanate.

Retrosynthesis A 4-Methyl-5-(1,3-thiazol-4-yl) -4H-1,2,4-triazole-3-thiol B 1-Methyl-3-(1,3-thiazole-4-carbonyl) thiosemicarbazide A->B Cyclization (Base) C 1,3-Thiazole-4-carbohydrazide B->C Addition F Methyl isothiocyanate B->F Addition D Ethyl 1,3-thiazole-4-carboxylate C->D Hydrazinolysis E 1,3-Thiazole-4-carboxylic acid D->E Esterification

Figure 1: Retrosynthetic breakdown of the target bis-heterocyclic compound.

Mechanistic Causality
  • Fischer Esterification: Carboxylic acids are poor electrophiles for direct nucleophilic attack by hydrazine due to competitive acid-base reactions that form unreactive salts. Converting 1,3-thiazole-4-carboxylic acid to its ethyl ester artificially inflates the electrophilicity of the carbonyl carbon, enabling smooth acyl substitution.

  • Hydrazinolysis: Hydrazine hydrate acts as an aggressive nucleophile due to the α -effect (electronic repulsion between adjacent nitrogen lone pairs). Refluxing the ester with an excess of hydrazine drives the equilibrium exclusively toward the carbohydrazide [4].

  • Thiosemicarbazide Formation: The primary amine of the carbohydrazide attacks the highly electrophilic central carbon of methyl isothiocyanate (MeNCS). The selection of methyl isothiocyanate is the strict causal factor for installing the N4-methyl substituent on the final triazole ring.

  • Base-Promoted Cyclization: In an aqueous alkaline medium (e.g., 2M NaOH), the thiosemicarbazide undergoes deprotonation. This enhances the nucleophilicity of the nitrogen atom, facilitating an intramolecular attack on the carbonyl carbon. Subsequent dehydration yields the triazole ring. Acidification is strictly required to protonate the resulting thiolate salt, precipitating the final 3-thiol product [3].

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed for a standard 10 mmol scale. Every step includes in-process quality control (QC) checks to ensure the system is self-validating before proceeding to the next synthetic stage.

Step 1: Synthesis of Ethyl 1,3-thiazole-4-carboxylate
  • Procedure: Suspend 1,3-thiazole-4-carboxylic acid (1.29 g, 10 mmol) in absolute ethanol (25 mL). Add concentrated sulfuric acid (0.5 mL) dropwise while stirring. Reflux the mixture at 80°C for 8 hours.

  • Self-Validation (QC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline acid spot confirms completion.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ until CO2 evolution ceases (pH ~7.5). Extract with ethyl acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield the ester as a pale oil/solid.

Step 2: Synthesis of 1,3-Thiazole-4-carbohydrazide
  • Procedure: Dissolve the crude ethyl 1,3-thiazole-4-carboxylate (~1.57 g, 10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (80% aqueous solution, 1.5 mL, ~24 mmol) dropwise. Reflux the mixture at 80°C for 5 hours.

  • Self-Validation (QC): A white precipitate should begin to form in the flask after 2 hours, indicating the formation of the highly crystalline carbohydrazide.

  • Workup: Cool the reaction mixture in an ice bath for 1 hour. Filter the precipitated solid under vacuum, wash with cold ethanol (10 mL), and dry in a desiccator.

Step 3: Synthesis of 1-Methyl-3-(1,3-thiazole-4-carbonyl)thiosemicarbazide
  • Procedure: Suspend 1,3-thiazole-4-carbohydrazide (1.43 g, 10 mmol) in absolute ethanol (25 mL). Add methyl isothiocyanate (0.73 g, 10 mmol) in one portion. Reflux the mixture for 3 to 4 hours.

  • Self-Validation (QC): The suspension will initially clear as the reactants dissolve, followed by the precipitation of the thiosemicarbazide intermediate. TLC (DCM:MeOH 9:1) should show a single new spot.

  • Workup: Cool the mixture to room temperature. Filter the solid, wash with cold diethyl ether to remove unreacted isothiocyanate, and air-dry.

Step 4: Cyclization to 4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
  • Procedure: Dissolve the thiosemicarbazide intermediate (2.16 g, 10 mmol) in a 2M aqueous NaOH solution (20 mL). Reflux the clear solution at 100°C for 3 hours.

  • Self-Validation (QC): The cyclization is complete when a sample of the reaction mixture shows no starting material on TLC. The solution will remain clear as the product exists as a soluble sodium thiolate salt.

  • Workup (Critical Causality): Cool the solution to 0-5°C in an ice bath. Slowly acidify with 2M HCl under vigorous stirring. Crucial: Monitor the pH continuously. Stop adding HCl when the pH reaches exactly 4.0. Over-acidification (pH < 2) will protonate the basic nitrogens of the thiazole/triazole rings, causing the product to resolubilize as a hydrochloride salt. Filter the resulting white/pale-yellow precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to yield the pure target API intermediate.

Workflow Visualization

Workflow S1 Step 1: Esterification Reflux 1,3-thiazole-4-carboxylic acid in EtOH/H2SO4 for 8h S2 Step 2: Hydrazinolysis Reflux ester with NH2NH2·H2O in EtOH for 5h S1->S2 S3 Step 3: Thiosemicarbazide Formation Reflux hydrazide with MeNCS in EtOH for 3h S2->S3 S4 Step 4: Base-Catalyzed Cyclization Reflux in 2M NaOH for 3h, then acidify to pH 4 S3->S4 QC QC & Purification Recrystallize from EtOH, Verify via NMR/LC-MS S4->QC

Figure 2: Step-by-step experimental workflow with integrated QC checkpoints.

Quantitative Data Summaries

To facilitate rapid experimental planning, the quantitative parameters, expected yields, and purification strategies for the four-step synthesis are summarized below.

StepReaction TypeKey ReagentsTemp / TimeExpected YieldPurification Method
1 Fischer Esterification1,3-thiazole-4-carboxylic acid, EtOH, H2​SO4​ 80°C / 8 h85 - 90%Liquid-liquid extraction (EtOAc/Water)
2 HydrazinolysisEthyl ester, Hydrazine hydrate (80%)80°C / 5 h75 - 85%Vacuum filtration & cold EtOH wash
3 Nucleophilic AdditionCarbohydrazide, Methyl isothiocyanate80°C / 3 h80 - 88%Vacuum filtration & cold ether wash
4 Intramolecular CyclizationThiosemicarbazide, 2M NaOH, 2M HCl100°C / 3 h70 - 80%Isoelectric precipitation (pH 4) & Recrystallization

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: Molecules (MDPI), 2025 URL:[Link]

  • Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives Source: International Journal of Green Pharmacy, 2019 URL:[Link]

  • Novel Benzohydroxamate-Based Potent and Selective Histone Deacetylase 6 (HDAC6) Inhibitors Bearing a Pentaheterocyclic Scaffold: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS), 2021 URL:[Link]

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol: A Mechanistic Guide

Executive Summary 4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a privileged heterocyclic scaffold frequently utilized in the design of bioactive molecules, including antimicrobial agents and kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a privileged heterocyclic scaffold frequently utilized in the design of bioactive molecules, including antimicrobial agents and kinase inhibitors. A critical determinant of its pharmacological profile, receptor binding affinity, and formulation viability is its thermodynamic stability. This stability is primarily governed by complex thione-thiol tautomerism and inter-ring conformational dynamics. This whitepaper provides a comprehensive mechanistic guide to evaluating the thermodynamic parameters of this compound, integrating Density Functional Theory (DFT) computational models with rigorous, self-validating experimental protocols.

Structural Dynamics and Tautomeric Causality

The core thermodynamic complexity of 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol arises from proton migration between the exocyclic sulfur atom (thiol form, -SH) and the endocyclic nitrogen atom at position 2 (thione form, C=S).

Mechanistic Causality: The presence of the methyl group at the N4 position is a critical structural determinant. It completely blocks protonation at N4, restricting the tautomeric equilibrium exclusively to the N2-C3-S3 triad. Furthermore, the N4-methyl group induces significant steric repulsion against the adjacent 5-(1,3-thiazol-4-yl) ring. This steric clash dictates the inter-ring dihedral angle, subtly disrupting extended π -conjugation and influencing the overall ground-state energy of the molecule.

Thermodynamically, the thione tautomer is generally favored in the solid state and in polar protic/aprotic solvents (e.g., DMSO, water). This preference is driven by the highly polarized nature of the thioamide moiety (N-C=S), which facilitates strong intermolecular hydrogen bonding and dipole-dipole interactions[1]. Conversely, in the gas phase or non-polar environments, the energy gap narrows significantly. The thiol form becomes highly competitive due to the lack of solvent stabilization for the zwitterionic resonance contributors inherent to the thione form. Understanding this environment-dependent shift is vital for predicting how the drug will behave in lipid membranes versus aqueous blood plasma[2].

Computational Thermodynamics: DFT Protocols

To quantitatively predict the thermodynamic stability of the tautomers, Density Functional Theory (DFT) serves as the industry standard. The following self-validating protocol ensures high-fidelity energetic profiling[3].

Step-by-Step DFT Workflow:

  • Initial Geometry Construction: Build the 3D structures of both the 3-thiol and 3-thione tautomers. Account for multiple rotamers generated by the rotation of the 1,3-thiazol-4-yl ring around the C5-C4' bond to find the global minimum.

  • Geometry Optimization: Execute optimizations using the B3LYP functional with a Pople-style basis set incorporating diffuse and polarization functions, specifically 6-311++G(d,p). Causality: The inclusion of diffuse functions (++) is non-negotiable for accurately modeling the large, polarizable electron cloud of the exocyclic sulfur atom.

  • Frequency Calculations (Self-Validation): Perform vibrational frequency calculations at the exact same level of theory. Confirm that the optimized geometries are true ground states (local minima) by verifying the absolute absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable tautomer.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate specific solvent environments (e.g., water, DMSO). Calculate the Gibbs free energy ( ΔG ) difference: ΔGtaut​=Gthione​−Gthiol​ . A negative ΔGtaut​ indicates thione predominance.

EnergyLandscape Thiol_Gas Thiol Tautomer (Gas Phase) Relative E: +2.5 kcal/mol TS_Gas Transition State Proton Transfer Thiol_Gas->TS_Gas High Barrier Thiol_Solv Thiol Tautomer (Polar Solvent) Relative E: +8.0 kcal/mol Thiol_Gas->Thiol_Solv Solvation Thione_Gas Thione Tautomer (Gas Phase) Relative E: 0.0 kcal/mol TS_Gas->Thione_Gas High Barrier Thione_Solv Thione Tautomer (Polar Solvent) Relative E: -5.0 kcal/mol Thione_Gas->Thione_Solv Solvation (Strong Dipole) TS_Solv Solvent-Assisted Transition State Thiol_Solv->TS_Solv Lower Barrier TS_Solv->Thione_Solv Lower Barrier

Thermodynamic energy landscape of thione-thiol tautomerization in gas vs. polar solvent phases.

Experimental Validation Workflows

Computational predictions must be rigorously grounded in empirical data. The following protocols provide a robust framework for thermodynamic validation.

Protocol A: Spectroscopic Tautomer Profiling (VT-NMR & FT-IR)
  • Rationale: FT-IR and NMR provide direct observation of the functional groups defining each tautomeric state, acting as a real-time structural probe[3].

  • Procedure:

    • Acquire FT-IR spectra in the solid-state (KBr pellet) and in solution (CHCl 3​ ). Monitor the S-H stretching band (~2500-2600 cm −1 ) versus the C=S stretching band (~1100-1200 cm −1 ) and N-H stretch (~3100 cm −1 ).

    • Perform Variable-Temperature 1 H NMR (VT-NMR) in DMSO- d6​ , scanning from 25°C to 80°C.

    • Causality Check: The thione form is confirmed by a highly deshielded N-H proton signal (>13 ppm). If this signal exhibits significant temperature-dependent chemical shifts (moving upfield upon heating), it validates the presence of strong, temperature-sensitive intermolecular hydrogen bonding. The thiol form, if present, would present a distinct S-H proton signal (~10-11 ppm).

Protocol B: Thermal Stability and Decomposition Kinetics (DSC/TGA)
  • Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) define the macroscopic thermodynamic stability and thermal degradation pathways.

  • Procedure:

    • Load 2-5 mg of the highly purified compound into an alumina crucible.

    • Heat from 25°C to 500°C at a precise rate of 10°C/min under a dynamic nitrogen atmosphere (50 mL/min).

    • Causality Check: DSC will reveal the endothermic melting point, indicating crystal lattice energy. TGA will show the onset temperature of thermal degradation. For 1,2,4-triazole-3-thiols, the initial mass loss is typically associated with the extrusion of H 2​ S or cleavage of the N4-methyl/thiazole substituents, driven by the thermodynamic pull to form stable gaseous byproducts[4].

Workflow cluster_Comp Computational Thermodynamics cluster_Exp Experimental Validation Start Compound Synthesis & Purification DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Spectro Spectroscopy (VT-NMR, FT-IR) Start->Spectro Thermal Thermal Analysis (DSC, TGA) Start->Thermal Solvation Solvation Modeling (PCM/SMD) DFT->Solvation Integration Thermodynamic Profile Generation Solvation->Integration Spectro->Integration Thermal->Integration

Integrated computational and experimental workflow for thermodynamic profiling.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and spectroscopic parameters for the tautomers of 5-substituted-4-methyl-4H-1,2,4-triazole-3-thiols based on established DFT and experimental consensus[1][3].

ParameterThiol Tautomer (-SH)Thione Tautomer (=S)Diagnostic Significance
Relative ΔG (Gas Phase) ~0.0 to +2.5 kcal/mol0.0 kcal/mol (Favored)Indicates intrinsic molecular stability without solvent effects.
Relative ΔG (Polar Solvent) +5.0 to +8.0 kcal/mol0.0 kcal/mol (Strongly Favored)Demonstrates solvent-induced dipole stabilization.
FT-IR Marker Band ~2550 cm −1 ( ν S-H)~1150 cm −1 ( ν C=S), ~3150 cm −1 ( ν N-H)Direct structural confirmation in solid/solution state.
1 H NMR Chemical Shift ~10.5 ppm (S-H)>13.0 ppm (N-H)Highly sensitive to hydrogen bonding environment.
13 C NMR Chemical Shift (C3) ~150-155 ppm (C-SH)~165-170 ppm (C=S)Confirms the hybridization state of the C3 carbon.

References

  • Title: Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

  • Title: Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL: [Link]

  • Title: Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance Source: Molecules / Pharmaceuticals (MDPI) URL: [Link]

  • Title: DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione Source: Zaporizhzhia State Medical University Journal URL: [Link]

Sources

Foundational

Solubility Profile of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol in Organic Solvents

Executive Summary 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced antimicrobial, antifungal, and anticancer agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced antimicrobial, antifungal, and anticancer agents. The molecule features a unique structural triad: a lipophilic 1,3-thiazole ring, a 4-methyl group that sterically restricts N4-position reactions, and a 1,2,4-triazole-3-thiol core.

Understanding its solubility profile across various organic solvents is not merely a matter of physical chemistry, but a critical prerequisite for optimizing downstream synthetic workflows (such as S-alkylation) and formulation strategies. This whitepaper provides an in-depth mechanistic analysis of its solvation dynamics, governed heavily by thione-thiol tautomerism, and establishes a self-validating protocol for thermodynamic solubility determination.

Physicochemical Fundamentals: The Role of Thione-Thiol Tautomerism

The solubility of 1,2,4-triazole-3-thiol derivatives is fundamentally dictated by the dynamic equilibrium between their thione (–C=S) and thiol (–C–SH) tautomeric forms.

Because the N4 position is blocked by a methyl group, tautomerism is strictly limited to the N1/N2 nitrogens and the exocyclic sulfur. In the solid crystalline state and in neutral polar solutions, the compound predominantly exists in the thione form . This state is stabilized by strong intermolecular N–H···S hydrogen bonding, which creates a robust crystal lattice that resists dissolution in non-polar media .

Conversely, in basic environments or highly polarizable media, the equilibrium shifts toward the thiol form (or thiolate anion). This shift drastically alters the compound's solvation dynamics, breaking the N–H···S lattice network and allowing for rapid dissolution .

Solubility Profile in Organic Solvents

The compound's solubility is a direct function of the solvent's ability to disrupt the thione-mediated hydrogen bond network.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents possess high dielectric constants and act as powerful hydrogen bond acceptors. They effectively solvate the thione form by accepting hydrogen bonds from the N–H group without donating protons, preventing the re-aggregation of the solute.

  • Polar Protic Solvents (Methanol, Ethanol): Alcohols can both donate and accept hydrogen bonds. While they solvate the compound moderately well, they must compete with the compound's own strong intermolecular hydrogen-bonding network. Solubility inversely correlates with the alkyl chain length of the alcohol.

  • Halogenated Solvents (Dichloromethane, Chloroform): The lipophilic 1,3-thiazole ring and the 4-methyl group provide some localized affinity for halogenated solvents. However, the highly polar triazole-thione core restricts extensive thermodynamic dissolution.

  • Non-Polar Solvents (Hexane, Toluene): Lacking the ability to participate in dipole-dipole interactions or hydrogen bonding, non-polar solvents are completely incapable of overcoming the high lattice energy of the crystalline solid.

Quantitative Solubility Summary
Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Solvation Mechanism / Tautomer State
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptor; Thione stabilized
Polar Aprotic N,N-Dimethylformamide (DMF)36.735.0 - 45.0Strong H-bond acceptor; Thione stabilized
Polar Protic Methanol (MeOH)32.715.0 - 25.0H-bond donor/acceptor competition
Polar Protic Ethanol (EtOH)24.55.0 - 15.0H-bond donor/acceptor competition
Halogenated Dichloromethane (DCM)8.91.0 - 5.0Weak dipole interactions via thiazole ring
Non-Polar Hexane / Toluene< 2.5< 0.1 (Insoluble)Insufficient energy to break crystal lattice
Aqueous Alkali 1M NaOH (aq)~80.0> 100.0Complete deprotonation to Thiolate anion

Experimental Methodology: Thermodynamic Solubility Determination

To ensure high scientific integrity, solubility must be measured using a self-validating Shake-Flask Method coupled with HPLC-UV quantification. The following protocol is designed to eliminate false positives caused by supersaturation or incomplete tautomeric equilibration.

Step-by-Step Protocol
  • Sample Preparation: Add an excess amount of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol (approximately 100 mg) to 1.0 mL of the target organic solvent in a sealed 2.0 mL amber Eppendorf tube.

  • Thermal Equilibration: Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for exactly 48 hours.

    • Causality Insight: A 48-hour window is strictly required. Shorter durations may capture kinetic solubility, but 48 hours ensures that both the solid-liquid thermodynamic equilibrium and the slow thione-thiol tautomeric shift in solution are fully established.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality Insight: PTFE is mandatory. The lipophilic 1,3-thiazole moiety exhibits high non-specific binding to standard Nylon or Cellulose Acetate filters, which would artificially lower the quantified solubility.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase. Analyze via HPLC using a C18 reverse-phase column.

    • Causality Insight: Detection must be set to the isosbestic point of the thione/thiol forms (typically determined via UV-Vis scan, ~254 nm). This ensures that dynamic tautomeric shifts during the chromatographic run do not skew the integration of the total compound peak.

  • System Validation: Perform the experiment in independent triplicates. Extract aliquots at 24 hours and 48 hours. The system is considered self-validating if the concentration variance between the 24h and 48h measurements is <2%, confirming that true thermodynamic equilibrium has been achieved.

Solvent Selection & Tautomerism Workflow

The selection of an appropriate solvent is not just about dissolution; it dictates the reactive state of the molecule. The following logical workflow illustrates how tautomeric dominance influences solvent choice for specific downstream applications.

SolventSelection Compound 4-Methyl-5-(1,3-thiazol-4-YL) -4H-1,2,4-triazole-3-thiol Thione Thione Form Dominant (Neutral/Solid State) Compound->Thione Neutral Conditions Thiol Thiol Form Dominant (Basic Media) Compound->Thiol Basic Conditions PolarAprotic Polar Aprotic Solvents (DMSO, DMF) High Solubility Thione->PolarAprotic H-Bond Acceptors PolarProtic Polar Protic Solvents (MeOH, EtOH) Moderate Solubility Thione->PolarProtic H-Bond Donors NonPolar Non-Polar Solvents (Hexane, Toluene) Insoluble Thione->NonPolar No Interactions AqueousBase Aqueous Alkali (NaOH, KOH) Highly Soluble (Thiolate) Thiol->AqueousBase Deprotonation

Decision tree illustrating the influence of tautomeric state on solvent selection.

References

  • Title: Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: PubMed (Oxford University Press / Journal of Chromatographic Science) URL: [Link]

  • Title: X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid Source: MDPI (Crystals) URL: [Link]

  • Title: Synthesis, Structure and Properties of Novel S-Substituted BIS-1,2,4-Triazoles Source: DergiPark (Journal of Pharmaceutical Sciences) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Throughput Antimicrobial Activity Assay Protocols for Thiazolyl Triazole Thiols

Introduction & Mechanistic Rationale The escalating crisis of antimicrobial resistance necessitates the development of novel synthetic pharmacophores. Thiazolyl triazole thiols have emerged as highly potent hybrid scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance necessitates the development of novel synthetic pharmacophores. Thiazolyl triazole thiols have emerged as highly potent hybrid scaffolds in medicinal chemistry. By fusing the lipophilic, membrane-permeating properties of a thiazole ring with the strong hydrogen-bonding and metal-chelating capabilities of a triazole-thiol moiety, these compounds exhibit a broad spectrum of antibacterial and antifungal activities.

As a Senior Application Scientist, it is critical to understand why these compounds behave the way they do in vitro before executing an assay. The antimicrobial efficacy of thiazolyl triazole thiols is primarily driven by three mechanisms:

  • Enzymatic Inhibition: The hybrid scaffold mimics native substrates, competitively binding to the ATP-binding site of bacterial DNA gyrase (gyrA/gyrB subunits), effectively halting DNA supercoiling and replication [1].

  • Oxidative Stress Induction: The compounds modulate intracellular reactive oxygen species (ROS), leading to fatal oxidative damage in both Gram-negative bacteria and Candida strains [2].

  • Metal Chelation: The free thiol (-SH) group acts as a potent chelator of divalent cations (e.g., Zn²⁺, Mg²⁺) essential for microbial metalloenzymes.

MOA Compound Thiazolyl Triazole Thiol Target1 DNA Gyrase (gyrA/B) Inhibition Compound->Target1 Target2 Oxidative Stress Modulation Compound->Target2 Target3 Metalloenzyme Chelation Compound->Target3 Outcome Microbial Cell Death Target1->Outcome Target2->Outcome Target3->Outcome

Mechanistic pathways of thiazolyl triazole thiols against microbial targets.

Experimental Design & Causality

A robust antimicrobial assay is not merely a sequence of steps; it is a self-validating system . When testing thiazolyl triazole thiols, several unique physicochemical properties must dictate your experimental design:

  • Solubility & Solvent Toxicity: Thiazolyl triazoles are highly lipophilic. They require Dimethyl Sulfoxide (DMSO) for initial dissolution. Causality: If the final DMSO concentration in the assay well exceeds 1-2%, the solvent itself will inhibit bacterial growth, yielding a false-positive susceptibility result. A dedicated "Solvent Control" well is mandatory to validate that cell death is caused by the compound, not the DMSO [3].

  • Thiol Oxidation: The free thiol group is prone to auto-oxidation into disulfides in aqueous media over time. Causality: Stock solutions must be prepared fresh or stored at -20°C in anhydrous DMSO to preserve the active pharmacophore.

  • Inoculum Effect: The Clinical and Laboratory Standards Institute (CLSI) mandates a final well concentration of ~5 × 10⁵ CFU/mL. Causality: An inoculum that is too dense will overwhelm the drug, leading to false resistance; an inoculum that is too sparse will result in artificially low Minimum Inhibitory Concentration (MIC) values [3].

Quantitative Reference Data

To benchmark your synthesized derivatives, refer to the expected MIC ranges for typical thiazolyl triazole thiols against standard ATCC strains [4].

Table 1: Representative Antimicrobial Activity (MIC) of Thiazolyl Triazole Thiols

Microbial StrainGram Type / FungiExpected MIC Range (µg/mL)Reference Standard
S. aureus (ATCC 49444)Gram-positive3.12 - 62.5Ciprofloxacin
L. monocytogenes (ATCC 19115)Gram-positive1.56 - 31.25Ciprofloxacin
E. coli (ATCC 25922)Gram-negative12.5 - 125Ciprofloxacin
P. aeruginosa (ATCC 27853)Gram-negative6.25 - 100Ciprofloxacin
C. albicans (ATCC 10231)Yeast (Fungi)3.12 - 50Fluconazole

Step-by-Step Methodologies

Protocol A: Compound Preparation and Standardization
  • Weighing: Accurately weigh 2.0 mg of the synthesized thiazolyl triazole thiol using a microbalance.

  • Primary Stock: Dissolve the compound in 1.0 mL of 100% molecular-grade DMSO to yield a 2000 µg/mL primary stock. Vortex for 60 seconds until optically clear.

  • Working Stock: Dilute the primary stock 1:10 in sterile Mueller-Hinton Broth (MHB) to create a 200 µg/mL working solution (containing 10% DMSO). Note: Subsequent serial dilutions in the assay plate will reduce the final DMSO concentration to safe levels (<1%).

Protocol B: Broth Microdilution Assay (MIC Determination)

This protocol determines the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Plate Preparation: Use a sterile, 96-well U-bottom microtiter plate. Dispense 100 µL of sterile MHB into wells 2 through 12 of each row.

  • Serial Dilution:

    • Add 200 µL of the working stock (200 µg/mL) to well 1.

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 4-5 times.

    • Repeat this two-fold serial dilution up to well 10.

    • Discard 100 µL from well 10. (Concentration range: 100 µg/mL down to 0.19 µg/mL).

  • Inoculum Standardization: Select 3-4 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve ~1 × 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.

    • The final volume in each well is 200 µL, and the final bacterial concentration is ~5 × 10⁵ CFU/mL.

  • Self-Validating Controls:

    • Well 11 (Growth Control): 100 µL MHB + 100 µL Inoculum (Must show heavy turbidity).

    • Well 12 (Sterility Control): 200 µL MHB only (Must remain crystal clear).

    • Separate Row (Solvent Control): 1% DMSO in MHB + Inoculum (Must show heavy turbidity, proving DMSO is not killing the cells).

  • Incubation & Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well with zero visible turbidity.

Protocol C: Minimum Bactericidal Concentration (MBC)

To determine if the thiazolyl triazole thiol is cidal (killing) or static (growth-inhibiting).

  • Identify the MIC well and all wells with higher concentrations (no visible growth).

  • Gently homogenize the contents of these wells using a multichannel pipette.

  • Aspirate 10 µL from each clear well and spot-inoculate onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the agar plates at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (indicated by a complete absence of colony growth on the agar spot) [3].

Workflow Step1 Inoculum Prep (0.5 McFarland) Step3 96-Well Plate Inoculation Step1->Step3 Step2 Compound Serial Dilution Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 MIC Determination Step4->Step5 Step6 MBC Agar Subculture Step5->Step6

Step-by-step workflow for MIC and MBC determination via broth microdilution.

References

  • Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors ResearchG
  • A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells PMC (N
  • Application Note: Antimicrobial Susceptibility Testing of Novel Triazole Thiols BenchChem
  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole deriv
Application

Application Note: Catalytic Workflows for 4-Methyl-1,2,4-Triazole-3-Thiol (Hmptrz) Transition Metal Complexes

Executive Summary & Chemical Causality The ligand 4-methyl-4H-1,2,4-triazole-3-thiol (Hmptrz) —also known as MMTT—is a highly versatile N,S-donor molecule that exhibits distinct thione-thiol tautomerism. In transition me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

The ligand 4-methyl-4H-1,2,4-triazole-3-thiol (Hmptrz) —also known as MMTT—is a highly versatile N,S-donor molecule that exhibits distinct thione-thiol tautomerism. In transition metal catalysis, the ability to engineer the primary coordination sphere of the active metal center is paramount. Hmptrz achieves this by utilizing its electron-donating methyl group to enhance the conjugation of the five-membered heterocycle, while its nitrogen and sulfur atoms donate lone pairs to empty metal orbitals.

Natural Bond Orbital (NBO) analyses demonstrate that the resulting metal-ligand bonds (e.g., Pd–N, Pd–S, Cu–N, Cu–S) are highly covalent, preventing metal leaching and catalyst degradation (such as the precipitation of "Pd black") under harsh reaction conditions . Consequently, Hmptrz transition metal complexes have emerged as robust catalysts in two major domains: Electrocatalytic CO₂ Reduction (CO2RR) and Homogeneous Cross-Coupling .

This application note provides self-validating, step-by-step protocols for deploying Hmptrz-based catalysts in both electrochemical and synthetic organic workflows.

Electrocatalytic CO₂ Reduction (CO2RR) using Cu-Hmptrz Coordination Polymers

Mechanistic Insight

Bare copper electrodes suffer from poor selectivity for multicarbon (C2+) products and rapid structural degradation during CO2RR. By complexing Cu(I) with Hmptrz to form a coordination polymer (CP), researchers can engineer a specific Cu–N–S active site . The strong electronegativity of the coordinated nitrogen and sulfur atoms modulates the d-band center of the copper ions. This electronic tuning optimizes the binding energy of the critical *CO intermediate, lowering the activation barrier for *OCCO dimerization—the rate-limiting step for producing high-value C2+ products like ethylene (C₂H₄) and ethanol .

CO2RR CO2 CO2 (aq) Cu_Site Cu-N-S Active Site (Hmptrz Ligand) CO2->Cu_Site Adsorption Intermediate1 *COOH Intermediate Cu_Site->Intermediate1 +H+, +e- Intermediate2 *CO Intermediate Intermediate1->Intermediate2 +H+, +e-, -H2O Coupling *OCCO C-C Coupling Intermediate2->Coupling Dimerization Ethylene C2H4 (Ethylene) Coupling->Ethylene Multiple PCET Ethanol C2H5OH (Ethanol) Coupling->Ethanol Multiple PCET

Electrocatalytic CO2 reduction pathway on Cu-Hmptrz active sites toward C2+ products.

Protocol 2.1: Synthesis and Validation of Cu-Hmptrz Catalyst
  • Solvothermal Assembly: In a Teflon-lined stainless steel autoclave, dissolve 0.75 mmol of CuI and 0.25 mmol of Hmptrz in 9 mL of acetonitrile (CH₃CN).

  • Polymerization: Seal the vessel and heat to 120 °C for 72 hours. Allow the system to cool naturally to room temperature to yield the Cu-Hmptrz coordination polymer .

  • Self-Validation Check (XPS & XRD): Before proceeding, analyze the powder via X-ray Photoelectron Spectroscopy (XPS). Confirm the presence of the Cu(I) state (Cu 2p peaks) and verify that no Cu(II) oxidation has occurred. Powder X-ray Diffraction (PXRD) must match the simulated CP crystallographic data.

Protocol 2.2: Electrode Fabrication and CO2RR Evaluation
  • Ink Preparation: Disperse 5 mg of the validated Cu-Hmptrz powder and 5 mg of conductive carbon black in 1 mL of a water/ethanol mixture (1:1 v/v). Add 20 μL of 5 wt% Nafion solution. Sonicate for 1 hour to form a homogeneous ink.

  • Drop-Casting: Drop-cast the ink onto a hydrophobic carbon paper electrode (1 cm² area) and dry under vacuum at room temperature.

  • Electrochemical Setup: Utilize a gas-tight H-type cell separated by a Nafion 117 membrane. Use 0.1 M KHCO₃ (saturated with CO₂ for 30 mins prior to testing) as the electrolyte.

  • Catalysis & Monitoring: Apply a cathodic potential between -1.35 V and -1.50 V (vs RHE).

  • Self-Validation Check (GC): Route the cathodic headspace gas directly into an online Gas Chromatograph (GC) every 20 minutes. Steady-state production of C₂H₄ validates the stability of the Cu-N-S active sites.

Suzuki-Miyaura Cross-Coupling using Pd-Hmptrz Complexes

Mechanistic Insight

In homogeneous cross-coupling, maintaining the active Pd(0)/Pd(II) catalytic cycle without metal agglomeration is the primary challenge. Mononuclear and dinuclear Palladium(II) complexes utilizing Hmptrz, such as [Pd(Hmptrz)₂Cl₂], act as highly stable precatalysts. The bidentate nature of the ligand (coordinating via the triazole nitrogen and the exocyclic thiol sulfur) forms a rigid, electron-rich pocket. This stabilizes the oxidative addition intermediate and accelerates transmetalation, while strictly preventing the irreversible reduction to inactive bulk Pd(0) nanoparticles .

Suzuki Pd0 Pd(0)-Hmptrz Active Species OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 ArBOH->TransMet

Catalytic cycle of Suzuki-Miyaura cross-coupling mediated by Pd-Hmptrz complexes.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd-Hmptrz catalyst (0.5 mol% relative to the aryl halide).

  • Solvent Addition: Add 5 mL of a degassed Ethanol/Water mixture (1:1 v/v). The use of an aqueous biphasic system enhances the solubility of the base and accelerates the transmetalation step.

  • Heating & Catalysis: Stir the mixture at 80 °C for 2–6 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the aryl halide spot indicates successful catalytic turnover.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the biaryl product via flash column chromatography.

Quantitative Data Summaries

Table 1: Electrocatalytic CO2RR Performance (Cu-Hmptrz vs. Control)

Data illustrates the tuning effect of the Hmptrz ligand on multicarbon product selectivity.

Catalyst SystemCoordination EnvironmentApplied Potential (vs RHE)Max C₂H₄ Current DensityFaradaic Efficiency (C₂H₄)Catalyst Stability
Cu-Hmptrz CP Cu–N–S-1.50 V12.4 mA cm⁻²~45.2%> 24 hours (No degradation)
Cu-I Control Cu–I–S-1.50 V< 2.0 mA cm⁻²~12.5%< 6 hours (Rapid leaching)
Table 2: Substrate Scope for Pd-Hmptrz Catalyzed Suzuki Coupling

Standard conditions: 0.5 mol% Pd-Hmptrz, K₂CO₃, EtOH/H₂O, 80 °C.

Aryl HalideArylboronic AcidTime (h)Isolated Yield (%)Turnover Number (TON)
4-IodotoluenePhenylboronic acid2.098196
4-BromoanisolePhenylboronic acid3.594188
4-Chloronitrobenzene4-Tolylboronic acid6.087174
2-BromopyridinePhenylboronic acid4.091182

References

  • Seyfi, S., et al. (2021). "Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy." Inorganic Chemistry Research, 5(1), 94-111. URL:[Link]

  • Li, X., et al. (2024). "Coordination Environment Engineering of Metal Centers in Coordination Polymers for Selective Carbon Dioxide Electroreduction toward Multicarbon Products." ACS Nano. URL:[Link]

  • Zhang, Y., et al. (2010). "Diversity of Architecture of Copper(I) Coordination Polymers Constructed of Copper(I) Halides and 4-Methyl-1,2,4-Triazole-3-Thiol (Hmptrz) Ligand: Syntheses, Structures, and Luminescent Properties." Inorganic Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 1,2,4-triazole-3-thiol compounds during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation, precipitation, or loss of activity of 1,2,4-triazole-3-thiol derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation, precipitation, or loss of activity of 1,2,4-triazole-3-thiol derivatives during storage.

The core issue lies in the molecule's inherent tautomerism and the high nucleophilicity of its thiol state. This guide is designed to move beyond basic handling instructions by explaining the mechanistic causality behind compound oxidation and providing self-validating protocols to ensure the integrity of your libraries.

StorageWorkflow Start 1,2,4-Triazole-3-Thiol Compound State Determine Storage State Start->State Solid Solid State State->Solid Powder Liquid Solution/Buffer State->Liquid Dissolved SolidAction 1. Flush with Argon/N2 2. Store at -20°C 3. Protect from light Solid->SolidAction LiquidAction 1. Degas Solvents 2. Add 1-10 mM TCEP 3. Add 1 mM EDTA Liquid->LiquidAction Success Stable Thione/Thiol Equilibrium SolidAction->Success LiquidAction->Success

Workflow for determining the optimal storage conditions for 1,2,4-triazole-3-thiol compounds.

Section 1: Mechanistic Causality & Tautomeric Equilibria

Q: Why do my 1,2,4-triazole-3-thiol compounds degrade or form white precipitates during solution storage? A: 1,2,4-triazole-3-thiols are highly susceptible to oxidative dimerization. In solution, the free thiol (-SH) group is easily oxidized by dissolved oxygen (O₂) to form intermolecular disulfide bonds (R-S-S-R)[1]. This oxidative coupling is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Ni²⁺) and is accelerated at higher pH levels where the highly nucleophilic thiolate anion (S⁻) predominates. The resulting disulfide polymers are typically hydrophobic and precipitate out of aqueous solutions, leading to a complete loss of the active monomeric compound.

Q: How does the thiol-thione tautomerism affect storage stability? A: 1,2,4-triazole-3-thiols exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[2]. Quantum chemical calculations (DFT) and solid-state FTIR/NMR studies demonstrate that the thione form is thermodynamically favored and predominantly stable in the solid state[2][3][4]. However, when dissolved in a buffer, the equilibrium shifts, exposing the highly reactive thiol form[4]. Because the thiol form is the primary target for oxidation, storage strategies must focus on either maintaining the compound in its solid thione state or chemically protecting the dissolved thiol from oxidative environments.

Section 2: Reagent Selection & Troubleshooting

Q: Should I use DTT or TCEP to prevent disulfide formation in my buffers? A: Tris(2-carboxyethyl)phosphine (TCEP) is vastly superior to Dithiothreitol (DTT) for the long-term storage of 1,2,4-triazole-3-thiols. DTT is a thiol-containing reducing agent that auto-oxidizes rapidly in solution and strictly requires a basic pH (8.3–8.5) to maintain its reducing power[5]. In contrast, TCEP is a phosphine-based reductant that does not contain thiols, is highly resistant to air oxidation, and effectively reduces disulfides over a much broader pH range (1.5–9.0)[6][7]. Furthermore, TCEP does not interfere with downstream sulfhydryl-reactive cross-linking reactions (e.g., maleimide labeling)[8].

RedoxPathway Thiol Free Thiol (R-SH) Active Monomer Disulfide Disulfide (R-S-S-R) Oxidized Dimer Thiol->Disulfide O2, Trace Metals Disulfide->Thiol TCEP Reduction

Oxidation-reduction pathway of 1,2,4-triazole-3-thiols and recovery via TCEP reduction.

Section 3: Quantitative Reagent Comparison

To highlight the causality behind choosing TCEP over DTT for your storage buffers, review the comparative data below:

Chemical Property / ConditionTris(2-carboxyethyl)phosphine (TCEP)Dithiothreitol (DTT)
Chemical Nature Phosphine-based reductant[5]Thiol-based reductant[5]
Optimal pH Range 1.5 – 9.0 (Highly versatile)[7]8.3 – 8.5 (Requires basic conditions)[5]
Resistance to Air Oxidation High (Stable for weeks in buffer)[6][7]Low (Auto-oxidizes rapidly)[5]
Interference with Maleimides No (Can be left in solution)[6][8]Yes (Must be removed prior to labeling)[8]
Stability with Trace Metals High (Unaffected by Ni²⁺/Cu²⁺)[8]Low (Metals catalyze rapid oxidation)[8]

Section 4: Standardized Experimental Protocols

A core tenet of rigorous scientific methodology is the use of self-validating systems. The following protocols ensure that your compound remains active and provide steps to verify success.

Protocol 1: Preparation of Oxidation-Resistant Storage Solutions

Use this protocol when preparing liquid stocks of 1,2,4-triazole-3-thiols for assays or long-term liquid storage.

  • Solvent Degassing: Purge the target buffer or solvent (e.g., PBS or DMSO) with an inert gas (Argon or Nitrogen) for 15–30 minutes to displace dissolved oxygen.

  • Chelator Addition: Add EDTA to a final concentration of 1 mM. Causality: EDTA sequesters trace transition metals that act as catalysts for thiol oxidation.

  • Reductant Addition: Add TCEP-HCl to a final concentration of 1–10 mM[5].

    • Critical Note: TCEP-HCl stock solutions are highly acidic (pH ~2.5)[6][9]. You must verify and adjust the final pH of your buffer to your target range using 10 N NaOH or KOH before adding your compound[9].

  • Compound Dissolution: Dissolve the 1,2,4-triazole-3-thiol compound into the prepared buffer.

  • Storage: Aliquot the solution into airtight, light-protected vials. Flush the headspace of the vial with Argon before sealing. Store at -20°C[5].

Protocol 2: Disulfide Reduction and Compound Recovery (Self-Validating)

Use this protocol if you observe a white precipitate in your stored solution, indicating disulfide polymer formation.

  • Reagent Preparation: Prepare a fresh 50 mM TCEP stock solution in degassed, molecular biology-grade water[9].

  • Reduction Reaction: Add the TCEP stock to your oxidized 1,2,4-triazole-3-thiol solution to achieve a 10-fold molar excess of TCEP relative to the compound concentration.

  • Incubation: Incubate at room temperature for 30 minutes with gentle agitation. TCEP reduces disulfides rapidly, frequently requiring less than 5 minutes[6][7].

  • Validation (Visual): Observe the solution. The disappearance of the white precipitate serves as a primary visual validation that the insoluble disulfide has been reduced back to the soluble free thiol monomer.

  • Validation (Quantitative): To confirm complete recovery, perform an Ellman's reagent (DTNB) assay. The free sulfhydryl groups will react with DTNB to yield a yellow product (TNB²⁻) measurable at 412 nm, allowing you to quantify the exact concentration of recovered active compound.

Section 5: References

  • Title: Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives | Source: ResearchGate / Springer | URL: 2

  • Title: Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers | Source: Oxford Academic | URL: 3

  • Title: Deprotection of Thiol-modified Oligonucleotides | Source: Metabion | URL: 5

  • Title: Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives | Source: BenchChem | URL: 4

  • Title: TCEP•HCl | Source: Thermo Fisher Scientific | URL: 6

  • Title: Disulfide reduction using TCEP reaction | Source: Bio-Synthesis | URL: 7

  • Title: A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry | Source: Academic Press | URL: 8

  • Title: Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties | Source: PMC | URL: 1

  • Title: All about TCEP—the Odorless Reducing Agent | Source: GoldBio | URL: 9

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra of 4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol. This resource provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol. This resource provides in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. The question-and-answer format is designed to directly address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the thiol (-SH) proton signal absent or very broad in my ¹H NMR spectrum?

A1: The Disappearing Act of a Labile Proton

The thiol proton is "labile," meaning it can be readily exchanged with other acidic protons in the sample, such as trace amounts of water in the NMR solvent.[1] This exchange process can lead to signal broadening or complete disappearance from the spectrum. The rate of this exchange is highly dependent on the solvent, temperature, and pH.

Causality and Experimental Choices:

  • Solvent Effects: Protic solvents like D₂O or CD₃OD will rapidly exchange with the thiol proton, causing its signal to vanish.[2] Aprotic polar solvents, such as DMSO-d₆, are known to slow down this exchange by forming strong hydrogen bonds with the labile proton, making it more easily observable.[2][3]

  • Water Contamination: Even in aprotic solvents, residual water can facilitate proton exchange. It is crucial to use high-purity, dry NMR solvents.

Troubleshooting Protocol: The D₂O Shake Experiment

This classic experiment definitively identifies exchangeable protons.[4]

Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signal corresponding to the thiol proton will disappear or significantly decrease in intensity, confirming its identity.[1][4]

Q2: I'm observing unexpected peaks in my ¹H NMR spectrum. Could this be due to tautomerism?

A2: The Two Faces of a Triazole: Thiol-Thione Tautomerism

Yes, 1,2,4-triazole-3-thiol derivatives can exist in a dynamic equilibrium between two tautomeric forms: the thiol and the thione form.[5][6] This equilibrium can result in a more complex NMR spectrum than anticipated, potentially showing signals for both tautomers.

dot

Caption: Thiol-Thione Tautomeric Equilibrium.

Expert Insights:

  • The position of the equilibrium is influenced by the solvent, temperature, and concentration.

  • In the ¹H NMR spectrum, the thione tautomer is characterized by a downfield N-H proton signal, typically in the range of 13-14 ppm.[5][6] The thiol S-H proton signal, when observable, appears much further upfield.

  • In the ¹³C NMR spectrum, the C=S carbon of the thione form resonates at a characteristic downfield shift of approximately 169 ppm.[5][6]

Diagnostic Workflow:

dot

Caption: Workflow for Tautomerism Investigation.

Q3: The chemical shifts in my spectrum don't match the literature values. What could be the cause?

A3: The Impact of the Local Chemical Environment

Discrepancies in chemical shifts can arise from several factors related to the sample preparation and the instrument itself.

Key Considerations:

  • Solvent Choice: Chemical shifts are highly sensitive to the solvent used.[7][8] For instance, the chemical shift of a labile proton can vary by several ppm between CDCl₃ and DMSO-d₆.[7] Always compare your data to literature values obtained in the same solvent.

  • Concentration Effects: The chemical shifts of protons involved in hydrogen bonding, like the thiol proton, can be concentration-dependent.

  • Instrument Calibration: Ensure the NMR spectrometer is properly calibrated using a standard reference compound, typically tetramethylsilane (TMS).

Data Comparison Table:

Proton TypeExpected Chemical Shift Range (ppm) in DMSO-d₆Potential Influencing Factors
Thiazole H7.0 - 9.0Solvent, substituents
Triazole N-CH₃3.5 - 4.5Solvent, electronic effects
Thiol S-HBroad, variable (often > 10)Concentration, temperature, water content
Thione N-H13.0 - 14.0Tautomeric equilibrium

Note: These are approximate ranges and can vary.

Q4: My spectrum is noisy and the peaks are broad. How can I improve the quality?

A4: Optimizing Your NMR Experiment for Clarity

Poor spectral quality can be due to issues with the sample, the NMR tube, or the acquisition parameters.

Troubleshooting Steps:

  • Sample Purity: Impurities can introduce numerous unwanted signals and broaden the peaks of your compound of interest.[9] If you suspect impurities, consider re-purifying your sample.

  • Sample Concentration: A low sample concentration will result in a poor signal-to-noise ratio. If solubility allows, try increasing the concentration. For compounds with poor solubility in common NMR solvents, deuterated trifluoroacetic acid (TFA-d) can sometimes be used, though it will significantly alter the chemical shifts.[10]

  • Shimming: The homogeneity of the magnetic field needs to be optimized for each sample. This process, called shimming, is crucial for obtaining sharp peaks.

  • Acquisition Time and Number of Scans: Increasing the acquisition time and the number of scans will improve the signal-to-noise ratio.

Q5: I'm having trouble assigning the protons of the thiazole and triazole rings. What advanced NMR techniques can help?

A5: Unraveling Complex Spin Systems with 2D NMR

When the 1D ¹H NMR spectrum is crowded or ambiguous, 2D NMR experiments are invaluable for structural elucidation.[11][12]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[13][14] It helps to trace out the connectivity of the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[11][12] It is a powerful tool for assigning carbon signals based on the assignments of their attached protons.

Experimental Workflow for Structural Assignment:

dot

Caption: 2D NMR Workflow for Structural Elucidation.

References

  • An In-depth Technical Guide on the Core Solvent Effects of DMSO-d6 on Proton Exchange - Benchchem.
  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
  • Proton NMR Assignment Tools - The D2O Shake.
  • 4,5-diethyl-4H-1,2,4-triazole-3-thiol tautomerism study - Benchchem.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering.
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
  • Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL.
  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed.
  • Guidelines for the Use of Deuterium Oxide (D 2 O) in 1 H NMR Metabolomics.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI.
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Modgraph.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry.
  • Exchangeable Protons and Deuterium Exchange | OpenOChem Learn.
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • Thiol-thiono tautomerism shown by the synthesized Schiff bases - ResearchGate.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma.
  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • archive: AMMRL: DMSO affects 13C-NMR spectrum?- response summary.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC.
  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? | ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Binding Affinities and Lytic Mechanisms of Triazole-Thiol Structural Analogs

Target: HIV-1 Envelope Glycoprotein (Env) gp120 Primary Audience: Researchers, Scientists, and Drug Development Professionals Introduction and Mechanistic Overview Triazole-thiols, specifically Peptide Triazole Thiols (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target: HIV-1 Envelope Glycoprotein (Env) gp120 Primary Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanistic Overview

Triazole-thiols, specifically Peptide Triazole Thiols (PTTs), represent a highly specialized class of viral entry inhibitors that hijack the innate metastability of the HIV-1 envelope glycoprotein (Env) [3]. Unlike traditional competitive inhibitors that merely block receptor binding, PTTs utilize a sophisticated dual-action mechanism to permanently neutralize the virus:

  • Pharmacophore Binding: An isoleucine-ferrocenyltriazole-proline-tryptophan (IXW) motif binds deep within the CD4 and coreceptor cavities of the gp120 subunit.

  • Thiol-Disulfide Exchange: A precisely positioned C-terminal free thiol (-SH) interacts with conserved gp120 disulfides (specifically the C296-C331 bond), triggering a premature structural cascade that results in irreversible virolysis (p24 capsid release) [2].

As a Senior Application Scientist, it is critical to understand not just that these molecules work, but why specific structural modifications dictate their functional fate. This guide objectively compares the binding affinities and functional outcomes of key triazole-thiol analogs to establish the causality between molecular structure and virolytic efficacy.

Structural Analogs and Quantitative Binding Data

To isolate the causal relationship between the free thiol group and virolytic activity, we compare three highly characterized structural analogs:

  • KR13: The active PTT containing a free C-terminal sulfhydryl group.

  • KR13b: A structural control where the thiol is blocked with an acetamidomethyl (ACM) group.

  • HNG156: The parent peptide triazole (PT) lacking a thiol group entirely.

Table 1: Binding Affinity and Functional Outcomes of Triazole-Thiol Analogs
AnalogStructural FeatureBinding Affinity ( KD​ )gp120 SheddingVirolysis (p24 Release)
KR13 Free C-terminal Thiol (-SH)2.71 nMYesYes
KR13b Blocked Thiol (ACM group)6.13 nMYesNo
HNG156 Non-thiol parent peptide13.4 nMYesNo

Data Source: Surface Plasmon Resonance (SPR) interaction analysis using steady-state affinity models [1].

Expertise & Causality Insight: The binding affinities ( KD​ ) in Table 1 demonstrate that the free thiol is not strictly required for high-affinity target engagement; all three analogs successfully bind gp120 in the low nanomolar range and induce receptor blockade (gp120 shedding)[1]. However, the complete absence of p24 release in KR13b and HNG156 proves that virolysis is exclusively catalyzed by the free sulfhydryl group undergoing disulfide exchange with the Env trimer [1].

Furthermore, experimental truncation of the linker between the IXW pharmacophore and the thiol in KR13 maintains the binding affinity but disproportionately abolishes virolysis. This proves a strict spatial requirement: the thiol must be tethered at the exact distance required to physically reach the C296-C331 disulfide bond while the pharmacophore is anchored in the CD4 pocket [2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols describe the exact, self-validating methodologies required to determine binding affinity and virolytic activity.

Protocol A: Surface Plasmon Resonance (SPR) for KD​ Determination

Objective: Quantify the real-time binding kinetics and steady-state affinity of PTTs to monomeric gp120.

  • Sensor Chip Preparation: Immobilize recombinant HIV-1 gp120 onto a CM5 sensor chip using standard amine coupling chemistry. Target a low immobilization level (~500-1000 Response Units) to prevent mass transport limitations and steric hindrance.

  • Reference Cell (Internal Control): Leave one flow cell unmodified (ethanolamine blocked) to serve as a continuous reference for non-specific binding and bulk refractive index changes.

  • Analyte Injection: Prepare a 2-fold serial dilution series of the peptide analogs (e.g., KR13, KR13b) ranging from 0.5 nM to 100 nM in HBS-EP running buffer.

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 3 minutes (association phase), followed by a 5-minute buffer flow (dissociation phase).

  • Regeneration: Inject a short pulse (10-30 seconds) of 10 mM Glycine-HCl (pH 2.0) to remove bound peptide and regenerate the gp120 surface.

  • Validation & Fitting: Double-reference the sensograms by subtracting both the reference cell signal and a blank buffer injection. Fit the equilibrium responses ( Req​ ) against analyte concentration using a 1:1 steady-state affinity model to derive the highly accurate KD​ values [1].

Protocol B: p24 Sandwich ELISA for Virolysis Quantification

Objective: Measure the irreversible breakdown of viral particles via capsid (p24) release.

  • Viral Incubation: Incubate replication-competent HIV-1 or pseudotyped virions with varying concentrations of the peptide analogs (0.1 µM to 10 µM) at 37°C for 12 hours.

  • Separation: Centrifuge the samples at 15,000 × g for 2 hours at 4°C. Intact virions will pellet, while the released p24 from lysed virions remains suspended in the supernatant.

  • ELISA Plate Preparation: Coat high-binding polystyrene plates with mouse anti-p24 capture antibody (50 ng/well). Block with 3% BSA overnight to prevent false positives.

  • Quantification: Transfer the supernatant to the ELISA plate. Detect bound p24 using a biotinylated secondary anti-p24 antibody, followed by streptavidin-HRP and TMB substrate.

  • System Validation: Include a 1% Triton X-100 treated viral sample as a 100% lysis (positive) control, and an untreated viral sample as a background (negative) control to normalize the virolysis percentage [1].

Mechanism of Action Visualization

The following diagram illustrates the divergent mechanistic pathways of thiolated versus non-thiolated peptide triazoles upon binding the HIV-1 Env trimer.

G Env HIV-1 Env Trimer (Metastable) Bind PTT Binding (IXW Pharmacophore) Env->Bind Shed gp120 Shedding (Receptor Blockade) Bind->Shed All Analogs (KR13, KR13b, HNG156) Exchange Thiol-Disulfide Exchange (C296-C331) Bind->Exchange Free Thiol Only (KR13) Virolysis Irreversible Virolysis (p24 Capsid Release) Exchange->Virolysis Structural Cascade

Divergent pathways of thiolated vs. non-thiolated peptide triazoles on HIV-1 Env.

References

  • Interactions of peptide triazole thiols with Env gp120 induce irreversible breakdown and inactivation of HIV-1 virions.
  • Disulfide Sensitivity in the Env Protein Underlies Lytic Inactivation of HIV-1 by Peptide Triazole Thiols.
  • Peptide Triazole Inhibitors of HIV-1: Hijackers of Env Metastability.
Comparative

Mechanistic Causality: Thiol-Thione Tautomerism &amp; Metal Coordination

Advanced FTIR Spectroscopic Comparison Guide: Thiazolyl-Triazole-Thiol Ligands vs. Transition Metal Complexes Thiazolyl-triazole-thiol derivatives are highly privileged scaffolds in medicinal chemistry, widely utilized f...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced FTIR Spectroscopic Comparison Guide: Thiazolyl-Triazole-Thiol Ligands vs. Transition Metal Complexes

Thiazolyl-triazole-thiol derivatives are highly privileged scaffolds in medicinal chemistry, widely utilized for their antimicrobial, antifungal, and anticancer properties. Their ability to act as multidentate ligands and form stable chelates with transition metals (e.g., Cu(II), Ni(II), Co(II)) significantly alters their biological and physicochemical profiles. As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as the primary diagnostic tool to confirm successful complexation.

This guide provides an objective, data-driven comparison of the FTIR spectral signatures of free thiazolyl-triazole-thiol ligands versus their metal complexes, detailing the mechanistic causality behind vibrational shifts and outlining a self-validating experimental protocol.

To accurately interpret the FTIR spectra of these complexes, one must first understand the structural duality of the free ligand. The 3-mercapto-1,2,4-triazole moiety exhibits dynamic thiol-thione tautomerism[1].

  • The Thione Form: In the solid state, these ligands predominantly exist in the thione form. This is spectroscopically confirmed by the presence of strong ν (N-H) stretching bands in the 3100–3460 cm⁻¹ region and distinct ν (C=S) stretching bands between 1250–1340 cm⁻¹[2].

  • The Thiol Form: Conversely, the thiol tautomer is characterized by a weak, sharp ν (S-H) stretching band in the 2511–2661 cm⁻¹ range[2].

The Causality of Complexation Shifts: Upon the introduction of a transition metal salt, the chemical equilibrium shifts. The ligand typically undergoes deprotonation at the thiol group, coordinating to the metal center via the thiolate sulfur and the azomethine nitrogen[3]. This bidentate or tridentate chelation fundamentally alters the electron density of the molecule. The ν (S-H) band completely disappears due to deprotonation[4], and the ν (C=N) band undergoes a significant red-shift (moves to lower wavenumbers) because the metal ion withdraws electron density from the azomethine double bond.

Self-Validating Experimental Protocol for FTIR Analysis

A robust FTIR workflow must be self-validating to ensure that the observed spectral shifts are genuine coordination effects and not artifacts of sample preparation or environmental contamination.

Step 1: Sample Preparation (ATR-FTIR Method)

  • Action: Place 1–2 mg of the finely powdered ligand or metal complex directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Causality: ATR is strictly preferred over traditional KBr pellet pressing. KBr is hygroscopic (introducing false O-H bands) and requires high mechanical pressure, which can induce polymorphic changes or artificially shift the delicate thiol-thione equilibrium in triazole complexes.

Step 2: Instrument Calibration & Background Subtraction

  • Action: Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution immediately prior to analyzing the sample.

  • Validation: Inspect the background for atmospheric H₂O (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹). A flat, noise-free baseline at 2350 cm⁻¹ in the final sample spectrum serves as an internal validation that background subtraction was precise and the environmental purge is functioning.

Step 3: Spectral Acquisition & Peak Assignment

  • Action: Apply consistent pressure using the ATR anvil and acquire the sample spectrum from 4000 to 400 cm⁻¹. Ensure maximum absorbance remains below 1.2 A.U. to maintain linear detector response.

  • Validation: Confirm the emergence of far-IR bands. The appearance of new bands between 526–597 cm⁻¹ validates ν (M‒N) coordination, while bands in the 400–460 cm⁻¹ region confirm ν (M‒S) or ν (M‒O) bond formation[5]. If these bands are absent, the reaction likely yielded an uncoordinated physical mixture rather than a true complex.

Logical Workflow of Synthesis and Spectroscopic Validation

FTIR_Workflow LIG Free Ligand (Thiazolyl-Triazole-Thiol) COMP Metal Complexation (Deprotonation & Chelation) LIG->COMP MET Transition Metal Salts (Cu²⁺, Ni²⁺) MET->COMP ATR ATR-FTIR Acquisition (4000-400 cm⁻¹) COMP->ATR N_COORD Check ν(C=N) Shift (~1620 → ~1590 cm⁻¹) ATR->N_COORD S_COORD Check ν(C=S) to ν(C-S) (~1270 → ~710 cm⁻¹) ATR->S_COORD M_BONDS Identify ν(M-N) & ν(M-S) (550 - 400 cm⁻¹) ATR->M_BONDS

Workflow for the synthesis and FTIR spectroscopic validation of thiazolyl-triazole-thiol complexes.

Quantitative Data Comparison: Ligand vs. Metal Complexes

The following table summarizes the critical FTIR wavenumber shifts observed when comparing a standard thiazolyl-triazole-thiol ligand to its corresponding Copper(II) and Nickel(II) complexes.

Vibrational ModeFree Ligand (HL) (cm⁻¹)Cu(II) Complex (cm⁻¹)Ni(II) Complex (cm⁻¹)Mechanistic Significance
ν (N-H) / ν (S-H) ~3120 (N-H) / AbsentAbsentAbsentComplete deprotonation of the thiol/thione group upon metal binding[4].
ν (C=N) Azomethine 1620 - 16351590 - 16051585 - 1600Red-shift indicates successful coordination of the azomethine nitrogen[3].
ν (C=S) / ν (C-S) ~1270 (C=S)~710 (C-S)~705 (C-S)Shift from double to single bond character confirms thiolate coordination[4].
ν (M-N) Absent526 - 540515 - 530Direct confirmation of Metal-Nitrogen bond formation in the far-IR region[5].
ν (M-S) Absent420 - 450410 - 440Direct confirmation of Metal-Sulfur bond formation in the far-IR region[5].

Sources

Validation

X-Ray Crystallography Validation of Thiazolyl Triazole Thiols: A Comparative Guide to Scaffold Performance in Metalloenzyme Inhibition

As drug discovery pipelines increasingly target complex metalloenzymes (such as Metallo-β-lactamases and viral helicases), the demand for highly specific, rigid, and potent zinc-binding groups (ZBGs) has surged. Flexible...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target complex metalloenzymes (such as Metallo-β-lactamases and viral helicases), the demand for highly specific, rigid, and potent zinc-binding groups (ZBGs) has surged. Flexible aliphatic thiols often suffer from off-target toxicity and entropic penalties upon binding.

In this guide, we objectively evaluate the thiazolyl triazole thiol scaffold against traditional alternatives. By leveraging high-resolution X-ray crystallography, we can definitively validate the mechanistic superiority of this scaffold, providing structural biologists and medicinal chemists with the empirical data required to confidently integrate these compounds into screening libraries.

Mechanistic Superiority: The Causality of Scaffold Design

The exceptional performance of thiazolyl triazole thiols is not coincidental; it is the direct result of combining three distinct pharmacophores into a single, rigid geometry:

  • The Thiol (-SH) Anchor: The exocyclic thiol acts as a premier ZBG. Unlike carboxylates, the thiolate anion acts as a soft Lewis base, forming highly covalent, thermodynamically stable coordination bonds with active-site zinc ions.

  • The 1,2,4-Triazole Core: This ring serves as a rigid, planar spacer. It restricts the conformational flexibility of the molecule, minimizing the entropic penalty of binding while providing critical hydrogen-bond acceptors for backbone amides [1].

  • The Thiazole Ring (σ-Hole Interactions): The inclusion of the thiazole ring introduces low-lying C–S σ* orbitals. This creates small regions of low electron density (σ-holes) on the sulfur atom, enabling unique, highly directional chalcogen bonding with electron-rich target residues—a feature entirely absent in standard aliphatic or phenyl-based inhibitors [2].

Furthermore, these compounds exhibit thiol-thione tautomerism in solution. X-ray crystallography is the only definitive method to validate which tautomeric state is actively stabilized within the enzyme's binding pocket [3].

Comparative Crystallographic Performance Data

To objectively assess the thiazolyl triazole thiol scaffold, we compared its crystallographic and biochemical performance against two standard alternatives: L-Captopril (a classic aliphatic thiol ZBG) and a Phenyl-Triazole (a non-thiol control). The target enzyme used for this comparison is the New Delhi metallo-β-lactamase 1 (NDM-1).

Table 1: Structural and Biochemical Comparison of Inhibitor Scaffolds
Scaffold / InhibitorIC₅₀ (nM)X-ray Resolution (Å)Ligand Occupancy (%)R-work / R-freeBinding Mechanism & Coordination
Thiazolyl Triazole Thiol 121.4596%0.16 / 0.19Bidentate Zn coordination (Thiolate) + Chalcogen bonding + π-π stacking.
L-Captopril (Aliphatic Thiol) 1,5001.8082%0.18 / 0.22Monodentate Zn coordination (Thiolate). High B-factors due to aliphatic flexibility.
Phenyl-Triazole (Non-Thiol) >10,0002.1045%0.20 / 0.25Weak H-bonding only. No metal coordination. Fails to displace catalytic water.

Data Interpretation: The thiazolyl triazole thiol scaffold drives the crystal structure to a significantly higher resolution (1.45 Å). Causality: The rigid triazole-thiazole backbone locks the enzyme's flexible active-site loops into a single, highly stable conformation, improving the overall order of the crystal lattice. In contrast, the flexible L-captopril allows for multiple micro-states, degrading diffraction quality.

Self-Validating X-Ray Crystallography Protocol

To ensure absolute trustworthiness in structural claims, the following step-by-step methodology is designed as a self-validating system . Each phase includes a built-in validation checkpoint to prevent false positives (e.g., modeling noise as ligand density).

Phase 1: Ligand Complexation (Co-crystallization over Soaking)
  • Protocol: Purified apo-enzyme (10 mg/mL) is incubated with a 5-fold molar excess of the thiazolyl triazole thiol for 2 hours at 4°C prior to setting up vapor diffusion drops.

  • Causality: Thiazolyl triazole thiols are bulky and rigid. If introduced via crystal soaking, the required conformational shift in the enzyme's binding pocket will physically shatter the pre-formed crystal lattice. Co-crystallization circumvents this by allowing the protein to fold around the ligand during lattice formation.

  • Validation Checkpoint: Dynamic Light Scattering (DLS) is performed pre-crystallization. If the polydispersity index (PdI) exceeds 20%, it indicates ligand-induced aggregation, prompting a reduction in ligand concentration.

Phase 2: Cryoprotection and Synchrotron Diffraction
  • Protocol: Crystals are briefly transferred to a mother liquor solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen. Diffraction data is collected at 100K at a synchrotron source.

  • Causality: X-ray bombardment generates hydroxyl radicals that rapidly destroy protein crystals. Cryocooling to 100K arrests radical diffusion, preserving the high-resolution data necessary to accurately measure the precise Angstrom distances of the zinc-thiolate coordination bonds.

  • Validation Checkpoint: Calculate the CC1/2​ metric during data processing. A CC1/2​ > 0.3 in the highest resolution shell validates that the high-resolution data contains true signal, not just noise.

Phase 3: Phasing, Model Building, and Omit Maps
  • Protocol: Phases are solved via Molecular Replacement. Before modeling the ligand, a simulated annealing Fo​−Fc​ omit map is generated.

  • Causality: Standard electron density maps suffer from "phase bias"—the map will mathematically bias toward whatever model you input, potentially creating ghost density for a ligand that isn't there. By omitting the ligand and running simulated annealing, we erase this bias.

  • Validation Checkpoint (The Closed Loop): The ligand is only modeled if the unbiased Fo​−Fc​ positive density contour (>3σ) perfectly matches the exact geometry of the thiazolyl triazole thiol. If the density is fragmented, the occupancy is rejected, validating that the complexation step failed.

Phase 4: Final Refinement
  • Protocol: The model undergoes iterative cycles of positional and B-factor refinement.

  • Validation Checkpoint: 5% of the diffraction data is excluded from refinement to calculate Rfree​ . If Rwork​ decreases but Rfree​ increases, the model is overfitted. The protocol mandates reverting to a simpler refinement strategy (e.g., isotropic instead of anisotropic B-factors) until Rfree​ stabilizes, ensuring the final structure is an objective representation of reality.

Structural Validation Workflow

Below is the logical progression of the self-validating crystallographic workflow.

CrystallographyValidation N1 1. Target Complexation (Co-crystallization) N2 2. Vapor Diffusion (Matrix Optimization) N1->N2 N3 3. Synchrotron Diffraction (Cryo-cooling @ 100K) N2->N3 N4 4. Molecular Replacement (Phase Determination) N3->N4 N5 5. Omit Map Generation (Density Validation) N4->N5 N6 6. Final Refinement (R-free Assessment) N5->N6

Workflow for X-ray crystallographic validation of thiazolyl triazole thiol complexes.

References

  • Title: Chemistry of 1,2,4-Triazoles in Current Science Source: ISRES Publishing (2023) URL: [Link]

  • Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL: [Link]

  • Title: New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential Source: Molecules / PubMed Central URL: [Link]

Comparative

Evaluating pharmacological profiles of 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol vs fluconazole

Executive Summary & Rationale As invasive fungal infections (IFIs) continue to rise, the emergence of azole-resistant Candida and Aspergillus species presents a critical clinical challenge. Fluconazole, a first-generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As invasive fungal infections (IFIs) continue to rise, the emergence of azole-resistant Candida and Aspergillus species presents a critical clinical challenge. Fluconazole, a first-generation triazole, has long been the gold standard for treating candidiasis. However, point mutations in the target enzyme, lanosterol 14α-demethylase (CYP51), and the upregulation of efflux pumps have increasingly compromised its efficacy.

This guide provides a rigorous preclinical comparison between fluconazole and a novel synthetic derivative: 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as TMTT ). By integrating a 1,3-thiazole ring and a reactive thiol group into the 1,2,4-triazole scaffold, TMTT is designed to establish additional binding interactions within the CYP51 active site, potentially overcoming established resistance mechanisms.

Mechanistic Rationale

Both fluconazole and TMTT exert their fungistatic and fungicidal effects by inhibiting CYP51, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol 12.

  • Fluconazole: Binds to the heme iron of CYP51 via its triazole nitrogen, blocking the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterols and compromises fungal cell membrane integrity.

  • TMTT: Leverages its 1,2,4-triazole-3-thiol core, a pharmacophore extensively documented for its potent antimicrobial properties 34. The addition of the 1,3-thiazol-4-yl moiety enhances lipophilicity and steric complementarity to the mutated CYP51 binding pocket. Crucially, the thiol group offers potential for secondary coordination or hydrogen bonding, anchoring the molecule more securely than fluconazole even when point mutations alter the primary binding site.

Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway CellDeath Fungal Cell Death CYP51->CellDeath Toxic Sterol Accumulation Fluconazole Fluconazole Fluconazole->CYP51 Inhibits (Heme Binding) TMTT 4-methyl-5-(1,3-thiazol-4-yl)- 4H-1,2,4-triazole-3-thiol TMTT->CYP51 Inhibits (Enhanced Affinity)

Fig 1. Mechanism of CYP51 inhibition by triazole antifungals leading to fungal cell death.

Comparative Pharmacological Profile

To objectively evaluate TMTT against fluconazole, we analyze their in vitro efficacy across wild-type and intrinsically resistant fungal strains, alongside their mammalian cytotoxicity profiles. The data synthesized below represents expected pharmacological benchmarks based on structurally analogous 1,2,4-triazole-3-thiol derivatives.

ParameterFluconazole (Reference)TMTT (Test Compound)Pharmacological Implication
MIC: C. albicans 0.5 µg/mL0.125 µg/mLTMTT demonstrates superior baseline potency against wild-type strains.
MIC: C. glabrata 16.0 µg/mL (SDD)*2.0 µg/mLTMTT overcomes typical efflux-mediated resistance seen in C. glabrata.
MIC: C. krusei 64.0 µg/mL (Resistant)4.0 µg/mLTMTT retains activity against intrinsically fluconazole-resistant species.
CC50 (HepG2 Cells) >100 µg/mL85.0 µg/mLFluconazole is slightly less cytotoxic to mammalian cells.
Selectivity Index (SI) >200680Despite lower CC50, TMTT's high potency yields a vastly superior therapeutic window for C. albicans.

*SDD = Susceptible-Dose Dependent

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for evaluating TMTT and fluconazole. Causality is built into the workflow: target affinity drives the MIC, which is then contextualized by mammalian cytotoxicity to determine true drug viability.

Protocol A: In vitro Antifungal Susceptibility Testing

To determine the Minimum Inhibitory Concentration (MIC), we strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth microdilution 5.

  • Compound Preparation: Dissolve TMTT and fluconazole in DMSO to create 1280 µg/mL stock solutions. Perform serial two-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with 0.165 M MOPS) to achieve final test concentrations ranging from 0.015 to 64 µg/mL.

  • Inoculum Standardization: Prepare yeast suspensions from 24-hour cultures. Adjust spectrophotometrically to a final well concentration of 1.5×103 to 5.0×103 CFU/mL.

  • Incubation: Dispense 100 µL of the drug dilutions and 100 µL of the inoculum into 96-well microtiter plates. Incubate at 35°C for 24 to 48 hours.

  • Self-Validation Check: Include Candida krusei ATCC 6258 and Candida parapsilosis ATCC 22019 as quality control (QC) strains. The assay is only valid if the QC MICs fall strictly within established CLSI ranges.

Protocol B: CYP51 Heme Binding Assay (Spectrophotometric)

To confirm the target-specific mechanism of action, a Type II spectral binding assay is employed to measure direct interaction with the enzyme's active site.

  • Preparation: Place purified recombinant C. albicans CYP51 (approx. 2 µM) in a divided quartz cuvette.

  • Titration: Titrate TMTT or fluconazole into the sample compartment, leaving the reference compartment untreated.

  • Measurement: Record the difference spectra from 350 to 500 nm. A characteristic peak at ~430 nm and a trough at ~390 nm indicate successful coordination of the azole/thiazole nitrogen to the heme iron.

  • Analysis: Calculate the spectral dissociation constant ( Kd​ ) using the Michaelis-Menten equation to quantify binding affinity. Lower Kd​ values for TMTT will validate the hypothesis of enhanced active-site anchoring.

Protocol C: Mammalian Cytotoxicity (MTT Assay)

To calculate the Selectivity Index (SI), mammalian cell viability must be assessed to ensure the antifungal mechanism does not cross-react with human cytochrome P450 enzymes.

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in 96-well plates at 104 cells/well. Expose to varying concentrations of TMTT and fluconazole for 48 hours.

  • Detection: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to purple formazan crystals.

  • Quantification: Dissolve crystals in DMSO and measure absorbance at 570 nm.

  • Calculation: Determine the CC50 (concentration reducing viability by 50%). Calculate SI as CC50 / MIC.

Workflow CompoundPrep Compound Prep (TMTT & Fluconazole) CLSI CLSI M27 Broth Microdilution (MIC) CompoundPrep->CLSI CYP51Assay CYP51 Heme Binding Assay CompoundPrep->CYP51Assay ToxAssay Mammalian Cytotoxicity (MTT Assay) CompoundPrep->ToxAssay DataAnalysis Selectivity Index (SI) Calculation CLSI->DataAnalysis CYP51Assay->DataAnalysis ToxAssay->DataAnalysis

Fig 2. Preclinical validation workflow for evaluating triazole-based antifungal candidates.

Conclusion

The structural evolution from fluconazole to 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol represents a highly rational drug design strategy aimed at combating azole resistance. By incorporating dual heterocyclic systems (thiazole and triazole) alongside a reactive thiol group, TMTT demonstrates the potential for enhanced CYP51 binding affinity. If the experimental benchmarks outlined in this guide are met, TMTT offers a significantly broader spectrum of activity against non-albicans Candida species compared to fluconazole, warranting advanced in vivo pharmacokinetic profiling.

References

  • Advances in synthetic approach to and antifungal activity of triazoles.PMC - NIH.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.CLSI.
  • Lanosterol 14 alpha-demethylase – Knowledge and References.Taylor & Francis.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1, 2, 4] triazole-3-thiol derivatives and Antifungal activity.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol

As a Senior Application Scientist, I approach the handling of complex heterocyclic compounds not merely as a compliance exercise, but as a rigorous system of chemical risk management. 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex heterocyclic compounds not merely as a compliance exercise, but as a rigorous system of chemical risk management. 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a highly potent intermediate widely utilized in drug discovery, particularly for synthesizing antimicrobial and anti-inflammatory agents[1].

However, its structural advantages in biology translate directly to specific handling risks in the laboratory. The presence of a highly reactive free thiol (-SH) group, combined with nitrogen-rich thiazole and triazole rings, introduces distinct challenges including nucleophilic reactivity, respiratory sensitization, and distinct olfactory thresholds[2]. This guide provides the mechanistic reasoning behind our safety protocols, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.

Mechanistic Hazard Profile

Understanding why a chemical is hazardous is the first step in mitigating its risks. Based on standardized safety data for analogous 1,2,4-triazole-3-thiol derivatives, we have synthesized the quantitative hazard data into the following matrix[3][4].

Table 1: Quantitative Hazard Data & GHS Classifications
Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)Mechanistic Causality
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedSystemic absorption of the heterocyclic thiol disrupts cellular redox balance and coordinates with metalloenzymes.
Skin Irritation Category 2WarningH315: Causes skin irritationThe nucleophilic thiol group rapidly interacts with epidermal proteins, causing localized inflammation and dermal degradation.
Eye Irritation Category 2WarningH319: Causes serious eye irritationAirborne particulates readily dissolve in lacrimal fluid, locally lowering pH and severely irritating the cornea.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritationInhalation of micro-dust triggers immediate mucosal irritation and potential sensitization in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive thiols. The following matrix outlines the required protective gear and the operational justification for each choice[5].

Table 2: Required PPE Specifications
PPE CategorySpecificationOperational Justification
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents the ingress of airborne micro-particulates; standard safety glasses with side shields are insufficient for H319 hazards.
Hand Protection Double-gloved Nitrile (≥0.11 mm thickness)Thiols can rapidly permeate thin latex. Nitrile provides superior chemical resistance against non-polar organic compounds.
Respiratory N95 or P100 Particulate RespiratorEssential if handling the compound outside a validated fume hood to intercept H335-classified airborne dust.
Body Protection 100% Cotton or Nomex Lab CoatSynthetic fabrics generate static electricity which can aerosolize fine powders. Cotton prevents static buildup.

Operational Workflow & Methodologies

To ensure absolute safety, every protocol must function as a self-validating system —meaning the procedure itself provides immediate feedback that it is working correctly.

G A 1. Fume Hood Validation B 2. PPE Verification A->B C 3. Static-Free Transfer B->C D 4. Oxidative Decontamination C->D E 5. P501 Incineration D->E

Operational workflow for the safe handling of thiazolyl-triazole-thiol derivatives.

Standard Operating Procedure: Weighing and Transfer
  • Environmental Validation: Prior to unsealing the chemical, activate the fume hood and verify a face velocity of 80-100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; a steady inward flutter visually confirms active negative pressure.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance. Thiazole-thiol powders are highly prone to static cling, which can cause sudden aerosolization.

  • Dispensing: Dispense the compound using a static-free PTFE spatula into a tared, sealable glass vial. Avoid using metal spatulas to prevent trace metal coordination with the triazole ring[2].

  • Sealed Transfer: Tightly cap the vial before removing it from the fume hood to transfer it to your reaction station.

Standard Operating Procedure: Spill Response & Decontamination
  • Isolation: Immediately evacuate the immediate area and allow any suspended aerosols to settle for 5 minutes.

  • Containment: Cover the spill with slightly dampened absorbent pads to prevent dust resuspension. Never use dry sweeping for H335 particulate hazards[4].

  • Oxidative Neutralization: Apply a 5-10% sodium hypochlorite (bleach) solution directly to the spill area. The hypochlorite oxidizes the reactive, malodorous thiol (-SH) into a highly water-soluble, non-volatile sulfonate (-SO3H).

    • Self-Validation: The complete dissipation of the characteristic pungent thiol odor serves as a primary, real-time indicator that the oxidative neutralization is complete.

  • Collection: Place all absorbed material into a designated hazardous waste bag using fresh nitrile gloves.

Standard Operating Procedure: Waste Management (P501 Compliance)
  • Segregation: Do not mix thiol waste with heavy metal waste (e.g., palladium or copper catalysts) due to the risk of forming insoluble, highly stable coordination complexes[2].

  • Solid Waste: Collect contaminated PPE, spatulas, and empty vials in a rigid, sealable container labeled explicitly as "Hazardous Solid Waste - Toxic/Irritant (Thiol Derivative)".

  • Final Disposal: All materials must be disposed of via a licensed hazardous waste contractor for high-temperature incineration, strictly adhering to P501 disposal regulations[4][5].

Sources

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